1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride
Description
1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride (CAS: 1955557-41-1) is a nitrogen-rich heterocyclic compound featuring a 1,2,3-triazole ring fused to a pyrrolidine moiety, with two hydrochloride counterions enhancing its solubility and stability . The 1,2,3-triazole scaffold is renowned for its versatility in medicinal chemistry, particularly in drug discovery for anticancer, antimicrobial, and anti-inflammatory applications . Its synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," ensuring regioselective 1,4-disubstitution .
Key structural attributes include:
- Molecular formula: C₇H₁₂Cl₂N₄ (calculated from supplier data) .
- Functional groups: Triazole (electron-deficient π-system), pyrrolidine (secondary amine), and dihydrochloride salt.
- Applications: As a building block in pharmaceuticals, agrochemicals, and chemical biology due to its hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
1-pyrrolidin-3-yltriazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-2-7-5-6(1)10-4-3-8-9-10;;/h3-4,6-7H,1-2,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAVKKCPYFVAGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=CN=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955557-41-1 | |
| Record name | 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Mechanism : The CuAAC reaction involves the 1,3-dipolar cycloaddition between an organic azide and a terminal alkyne, catalyzed by copper(I), producing a 1,4-disubstituted 1,2,3-triazole with high regioselectivity.
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- Preparation of an azide intermediate, often by substitution of a halide precursor with sodium azide.
- Reaction of this azide with a terminal alkyne bearing or linked to the pyrrolidine ring.
- Use of copper iodide or copper sulfate/sodium ascorbate as the catalyst system.
- Solvents such as DMF, methanol, or water mixtures are common.
- Reaction temperatures range from ambient to mild heating (25–60°C).
- Reaction times vary from 1 to 24 hours depending on substrates and conditions.
Example from literature : A study synthesized 1,4-disubstituted β-pyrrolidino-1,2,3-triazoles by reacting azide intermediates derived from pyrrolidine precursors with terminal alkynes under copper iodide-doped neutral alumina catalyst conditions. This method yielded chirally pure triazoles with good efficiency (yields typically >70%) and demonstrated catalyst recyclability.
Synthesis of Azide and Alkyne Precursors
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- Starting from a chlorinated pyrrolidine derivative, treatment with sodium azide in polar aprotic solvents like DMF at room temperature for 12 hours leads to quantitative conversion to the azide intermediate.
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- Terminal alkynes can be commercially sourced or synthesized via standard organic methods.
- Functional groups on the alkyne can be varied to introduce diversity.
Salt Formation (Dihydrochloride)
After obtaining the free base 1-pyrrolidin-3-yl-1H-1,2,3-triazole, conversion to the dihydrochloride salt is typically achieved by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol) under controlled temperature (5–30°C).
The salt form improves compound stability, crystallinity, and facilitates purification by precipitation.
Alternative and Supporting Synthetic Steps
Protection and deprotection strategies may be employed to manage reactive functional groups during synthesis.
Purification methods include extraction, crystallization, and chromatographic techniques.
Some processes involve co-distillation with solvents like dichloromethane to remove residuals and improve purity.
Comparative Data Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Azide formation solvent | DMF (N,N-Dimethylformamide) | Room temperature, 12 h |
| Azide precursor | Pyrrolidine chloride derivative | Quantitative yield |
| Alkyne type | Terminal alkynes (varied substituents) | Commercial or synthesized |
| Catalyst | Copper iodide (CuI) doped on neutral alumina or CuSO4/ascorbate | Recyclable catalyst, high regioselectivity |
| Reaction solvent | Methanol, DMF, or water mixtures | Solvent choice affects yield and purity |
| Reaction temperature | 25–60°C | Mild heating accelerates reaction |
| Reaction time | 1–24 hours | Depends on substrate and catalyst loading |
| Salt formation | HCl in ethanol or methanol | 5–30°C, precipitation of dihydrochloride salt |
| Yield | 70–90% | High yields reported in optimized conditions |
| Purity | >95% by HPLC | Chiral purity confirmed by chiral HPLC in some cases |
Research Findings and Optimization Insights
Catalyst Efficiency and Recyclability : Use of copper iodide doped neutral alumina as a heterogeneous catalyst allows easy recovery and reuse without significant loss of activity, enhancing sustainability of the process.
Chiral Integrity : For chiral pyrrolidine precursors, the synthetic route preserves stereochemistry, as confirmed by chiral HPLC analysis, ensuring the optical purity of the final triazole products.
Solvent Effects : Polar aprotic solvents like DMF favor azide formation, while protic solvents such as methanol facilitate the cycloaddition step and subsequent salt formation.
Temperature Control : Maintaining moderate temperatures during salt formation prevents decomposition and promotes crystallization of the dihydrochloride salt.
Purification : Sequential extraction and washing steps with dichloromethane and water remove impurities, while co-distillation enhances compound purity.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole ring or the pyrrolidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions can introduce various functional groups onto the triazole or pyrrolidine rings .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The 1,2,3-triazole ring system is recognized for its biological activity, particularly in the development of anticancer agents. Research indicates that derivatives of 1H-1,2,3-triazoles exhibit significant anticancer properties. For instance, compounds containing the triazole moiety have been investigated for their ability to inhibit specific kinases involved in cancer progression. A notable example includes the compound PF-04217903, which demonstrated potent inhibition of c-Met kinases with an IC50 value of 0.005 µM and has been selected as a preclinical candidate for cancer treatment .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have highlighted that various triazole derivatives possess significant antibacterial and antifungal activities. The triazole scaffold allows for structural modifications that enhance biological efficacy against pathogens .
Structure-Activity Relationship Studies
Modifications and Efficacy
The structure of 1-pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride can be modified to optimize its pharmacological properties. Research has focused on the relationship between structural variations and biological activity. For example, substituents at different positions on the triazole ring can significantly affect the compound's interaction with biological targets .
Materials Science Applications
Polymer Chemistry
In materials science, this compound has been utilized as a building block for synthesizing polymers with specific properties. The incorporation of triazole units into polymer chains can enhance thermal stability and mechanical strength .
Catalysis
The compound has also found applications in catalysis. Its unique electronic properties make it suitable for use as a catalyst in various organic reactions, including click chemistry—a widely used method for synthesizing complex molecules from simpler ones .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | PF-04217903: IC50 = 0.005 µM against c-Met kinases |
| Antimicrobial agents | Significant antibacterial and antifungal activities reported | |
| Structure-Activity Relationship | Optimization through structural modifications | Variations lead to enhanced biological activity |
| Materials Science | Polymer synthesis | Improved thermal stability and mechanical strength |
| Catalysis | Effective in click chemistry reactions |
Case Studies
Case Study 1: Anticancer Research
In a study published by Cui et al., the efficacy of PF-04217903 was evaluated in vitro and in vivo against various cancer cell lines. The results indicated that this compound not only inhibited cancer cell proliferation but also induced apoptosis in treated cells. This research underscores the potential of triazole derivatives as effective anticancer agents .
Case Study 2: Antimicrobial Activity
A comprehensive study explored the antimicrobial effects of several triazole derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results demonstrated that certain modifications to the triazole structure significantly increased antimicrobial potency, suggesting pathways for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine-Triazole Scaffolds
Key Observations :
- Pyrrolidine vs. Azetidine : The five-membered pyrrolidine ring (in the target compound) offers reduced ring strain and better conformational flexibility compared to azetidine, enhancing binding to biological targets .
- Substituent Effects : The carboxamide group in the 4-carboxamide derivative improves water solubility and hydrogen-bonding interactions, critical for kinase inhibition . Halogenation (e.g., iodine in the azetidine analogue) augments applications in radiochemistry .
- Salt Forms: Dihydrochloride salts (target compound) enhance bioavailability compared to monohydrochloride derivatives, as seen in solubility studies .
Functional Analogues with Varied Triazole Substitution Patterns
Key Observations :
- Triazole Regioisomerism : 1,2,3-triazoles (target compound) exhibit distinct electronic properties compared to 1,2,4-triazoles, influencing binding to enzymes like carbonic anhydrase-II .
- Hybrid Structures : Ceftriaxone’s 1,2,3-triazole-β-lactam hybrid underscores the moiety’s role in enhancing pharmacokinetics and overcoming antibiotic resistance .
Comparative Pharmacological Data
Limited quantitative data are available for the target compound, but inferred trends from analogues include:
- Carbonic Anhydrase-II Inhibition: Pyrrolidinyl triazoles show IC₅₀ values in the nanomolar range, superior to non-pyrrolidine derivatives due to enhanced hydrophobic interactions .
- Antimicrobial Potency : Dichlorobenzyl-substituted analogues (e.g., compound 2ad in ) exhibit MIC values of 0.5–2 µg/mL against Gram-positive pathogens, outperforming simpler triazoles .
Biological Activity
1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a pyrrolidine ring with a 1,2,3-triazole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHClN
- Molecular Weight : 174.63 g/mol
- CAS Number : 1955557-41-1
- Appearance : White to off-white powder
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antimicrobial Activity : The triazole ring has demonstrated significant antimicrobial properties, inhibiting the growth of various bacterial and fungal strains. This is primarily due to its ability to disrupt cell wall synthesis and interfere with nucleic acid metabolism .
- Anticancer Properties : Research indicates that derivatives of triazole compounds exhibit potent anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, studies show that certain triazole derivatives exhibit IC values as low as 0.43 µM against specific cancer cell lines such as HCT116 .
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound and its derivatives:
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Triazole Derivative 1 | HCT116 | 0.43 | Induces apoptosis via ROS generation |
| Triazole Derivative 2 | MCF-7 | 4.76 | Inhibits proliferation and migration |
| Triazole Hybrid | HL60 | <5.00 | Induces ferroptosis and apoptosis |
These findings suggest that the compound may act through multiple pathways, including the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and subsequent apoptosis in cancer cells .
Neuroprotective Effects
The compound also shows promise in neuropharmacology. The triazole moiety has been linked to the inhibition of acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. By inhibiting AChE, these compounds may enhance cholinergic neurotransmission, potentially improving cognitive functions .
Case Study 1: Anticancer Activity in vitro
In a study involving various cancer cell lines (HCT116, MCF7), researchers synthesized several derivatives of this compound. The results indicated that these derivatives not only inhibited cell growth but also induced apoptosis effectively through caspase activation pathways .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against resistant strains of bacteria. The triazole derivatives were tested against common pathogens, showing significant inhibitory effects compared to standard antibiotics .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride?
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction, which ensures regioselective formation of the 1,2,3-triazole core. For example, organotrifluoroborate reagents can facilitate efficient coupling between azides and alkynes under mild conditions . Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., ethanol or water) under controlled pH. Reaction progress should be monitored via TLC or HPLC to confirm intermediate formation and final product purity .
Q. How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL is the gold standard for resolving crystal structures. Crystallize the compound in a suitable solvent (e.g., methanol/water mixtures) and collect diffraction data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. SHELXL refinement parameters, such as anisotropic displacement for non-H atoms and hydrogen bonding analysis, are critical for accurate structural determination .
Q. What analytical techniques are essential for characterizing purity and structural integrity?
- NMR Spectroscopy : Use , , and 2D experiments (e.g., COSY, HSQC) to confirm regiochemistry of the triazole and pyrrolidine moieties.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and salt form.
- HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) quantifies purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data be resolved during refinement?
For challenging cases (e.g., twinned crystals or high thermal motion), employ twin refinement protocols in SHELXL. Use the TWIN and BASF commands to model overlapping lattices. Validate results with R-factor convergence (<5% difference between and ) and residual electron density maps. Advanced features like Hirshfeld surface analysis can further resolve ambiguities in hydrogen bonding or solvent interactions .
Q. What strategies optimize bioactivity studies of this compound in receptor-ligand interactions?
Design assays to evaluate binding affinity (e.g., SPR, ITC) and functional activity (e.g., cAMP modulation for GPCR targets). Structural analogs with modified pyrrolidine substituents or triazole linkers can probe SAR. Computational docking (e.g., AutoDock Vina) using resolved crystal structures predicts binding modes, while MD simulations assess stability of ligand-receptor complexes .
Q. How should researchers address contradictions in biological activity data across different assay platforms?
- Validate assay conditions : Ensure consistent buffer pH, ion concentration, and temperature.
- Control for salt form : Dihydrochloride salts may exhibit different solubility or ionization states compared to free bases.
- Cross-reference with orthogonal assays : Combine enzymatic inhibition data (e.g., IC) with cell-based functional readouts (e.g., luciferase reporters) .
Q. What computational methods are suitable for predicting electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Solvent effects can be incorporated via PCM models. These insights guide modifications to enhance redox stability or intermolecular interactions in drug design .
Q. How can stability studies under varying pH and temperature conditions be methodically designed?
- Forced degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and basic (pH 9–12) buffers at 40–60°C for 24–72 hours.
- Analytical monitoring : Track degradation products via UPLC-MS and quantify parent compound loss using validated HPLC methods.
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
Methodological Notes
- Safety : Handle dihydrochloride salts in fume hoods due to potential HCl vapor release during weighing. Use PPE (gloves, goggles) and avoid aqueous solutions at high concentrations to prevent exothermic reactions .
- Data Reproducibility : Document synthetic batches with detailed logs of solvent purity, reaction time, and purification steps. Share raw crystallographic data (e.g., CIF files) in public repositories for peer validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
